16alpha-Hydroxyetiocholanolone is a metabolite of dehydroepiandrosterone (DHEA) and is known for its various biological activities. It is a precursor of fetal 16alpha-hydroxylated estrogens, which are significant during pregnancy and have been used as biochemical markers for fetal well-being. In adults, however, increased levels of 16-hydroxylated estrogens have been associated with an increased risk of cancer and autoimmune diseases5. Understanding the mechanism of action and applications of 16alpha-hydroxyetiocholanolone is crucial for its potential therapeutic use.
The synthesis of 16α-hydroxyetiocholanolone glucuronide, a conjugated form found in urine, has been achieved to confirm the identity of testosterone metabolites. [] This synthesis involved multiple steps, including protecting groups and specific reaction conditions to achieve the desired regio- and stereoselectivity. The synthesis aimed to specifically produce the 3α-glucuronide isomer for comparison with urine samples.
16α-Hydroxyetiocholanolone shares a similar core structure with other steroids, featuring a tetracyclic ring system. [] The key structural difference lies in the presence of a hydroxyl group at the 16α position. Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the synthesized 16α-hydroxyetiocholanolone glucuronides, confirming the location of the glucuronide moiety at the 3α position. []
16alpha-Hydroxyetiocholanolone has been shown to exhibit tissue-selective effects, acting as an estrogen agonist or antagonist depending on the target tissue. In studies involving ovariectomized rats, 16alpha-hydroxyestrone (16alpha-OHE(1)), a related compound, demonstrated estrogen agonist activity with respect to cortical bone measurements, serum cholesterol, and cancellous bone measurements. It also antagonized the estrogen-stimulated increase in epithelial cell height in the mammary gland1. Additionally, 16alpha-OHE(1) has been found to stimulate DNA synthesis and cell growth in MCF-7 breast cancer cells, indicating its potency as an estrogen. It accelerates cell cycle kinetics and stimulates the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases2.
16alpha-OHE(1) has been associated with increased bone density in postmenopausal women and acts as an estrogen agonist on bone, suppressing bone formation and resorption. It may be partly responsible for the cholesterol-lowering activity attributed to estrogen and could lower the risk for developing postmenopausal osteoporosis in women who produce high levels of this metabolite3.
The metabolite has been implicated in the regulation of cell cycle and cyclins in breast cancer cells. It is capable of stimulating cell growth and DNA synthesis, which suggests that it may play a role in the progression of breast cancer. The increased production of 16alpha-OHE(1) has been suggested to be associated with an increased risk of breast cancer2.
16alpha-OHE(1) has been shown to lower serum cholesterol, acting as an estrogen agonist in this respect. This suggests that it could have a role in the management of cholesterol levels, which is important for cardiovascular health3.
Increased levels of 16-hydroxylated estrogens have been related to the risk of cancer and autoimmune diseases. The immunomodulatory effect of DHEA and its metabolites, including 16alpha-hydroxydehydroepiandrosterone, is of interest in understanding the role of these metabolites in immune function5.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5